Fluorescence Turn-On Specificity: CAY10455 vs. Unmodified Anandamide (AEA)
Unlike unmodified anandamide (AEA), which provides no optical readout for uptake assays, CAY10455 undergoes an esterase-dependent cleavage specifically upon intracellular entry, producing a fluorescence signal at 530 nm that is directly proportional to the amount of internalized compound [1]. Unmodified AEA requires laborious and disruptive methods such as radiolabeling (³H-AEA) or LC-MS/MS for quantification, whereas CAY10455 enables continuous, real-time, non-destructive monitoring in live cells [2]. This fundamental difference in assay compatibility makes CAY10455 uniquely suited for high-throughput screening of AEA transport modulators.
| Evidence Dimension | Fluorogenic activation (fold increase in fluorescence upon internalization) |
|---|---|
| Target Compound Data | >10-fold increase (qualitative observation; quantitative fold-change is dependent on cell type and loading concentration) |
| Comparator Or Baseline | Unmodified AEA: No intrinsic fluorescence signal for uptake detection |
| Quantified Difference | CAY10455 provides a detectable optical signal where AEA yields none. |
| Conditions | Intracellular esterase cleavage assay in live cells; fluorescence measured at 530 nm. |
Why This Matters
This activation mechanism provides a continuous, non-destructive, and high-throughput-compatible readout for AEA uptake, a capability absent in both the natural ligand and most generic fatty acid probes.
- [1] Muthian S, Nithipatikom K, Campbell WB, Hillard CJ. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier. J Pharmacol Exp Ther. 2000;293(1):289-295. View Source
- [2] Cravatt BF, Lichtman AH. The endogenous cannabinoid system and its role in nociceptive behavior. J Neurobiol. 2004;61(1):149-160. View Source
